molecular formula C24H10F10Ge B15074858 Bis(pentafluorophenyl)diphenylgermane

Bis(pentafluorophenyl)diphenylgermane

Cat. No.: B15074858
M. Wt: 560.9 g/mol
InChI Key: SNIFHELONUZNCE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Bis(pentafluorophenyl)diphenylgermane is an organogermanium compound with the molecular formula C24H10F10Ge. It is known for its unique chemical properties, which make it valuable in various scientific and industrial applications. The compound consists of a germanium atom bonded to two diphenyl groups and two pentafluorophenyl groups, giving it a distinctive structure.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of bis(pentafluorophenyl)diphenylgermane typically involves the reaction of diphenylgermanium dichloride with pentafluorophenyl lithium. The reaction is carried out in an inert atmosphere, such as nitrogen or argon, to prevent any unwanted side reactions. The general reaction scheme is as follows:

(C6H5)2GeCl2+2C6F5Li(C6H5)2Ge(C6F5)2+2LiCl\text{(C}_6\text{H}_5\text{)}_2\text{GeCl}_2 + 2 \text{C}_6\text{F}_5\text{Li} \rightarrow \text{(C}_6\text{H}_5\text{)}_2\text{Ge(C}_6\text{F}_5\text{)}_2 + 2 \text{LiCl} (C6​H5​)2​GeCl2​+2C6​F5​Li→(C6​H5​)2​Ge(C6​F5​)2​+2LiCl

The reaction is typically conducted in a solvent such as tetrahydrofuran (THF) at low temperatures to ensure high yields and purity of the product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, including temperature, pressure, and solvent choice, to optimize yield and minimize impurities. The product is then purified using techniques such as recrystallization or column chromatography.

Chemical Reactions Analysis

Types of Reactions

Bis(pentafluorophenyl)diphenylgermane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form germanium dioxide derivatives.

    Reduction: Reduction reactions can yield germanium hydrides.

    Substitution: The pentafluorophenyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

    Substitution: Substitution reactions often require catalysts such as palladium or platinum complexes.

Major Products Formed

    Oxidation: Germanium dioxide derivatives.

    Reduction: Germanium hydrides.

    Substitution: Various substituted germanium compounds depending on the substituent introduced.

Scientific Research Applications

Bis(pentafluorophenyl)diphenylgermane has a wide range of applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of other organogermanium compounds.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug delivery systems and as a therapeutic agent.

    Industry: Utilized in the production of advanced materials, including semiconductors and polymers.

Mechanism of Action

The mechanism by which bis(pentafluorophenyl)diphenylgermane exerts its effects involves interactions with various molecular targets. The pentafluorophenyl groups enhance the compound’s electron-withdrawing properties, making it a strong Lewis acid. This allows it to participate in various catalytic processes and chemical transformations. The germanium atom can also form stable complexes with other elements, facilitating its use in material science and catalysis.

Comparison with Similar Compounds

Similar Compounds

    Bis(pentafluorophenyl)borane: Similar in structure but contains boron instead of germanium.

    Diphenylgermane: Lacks the pentafluorophenyl groups, resulting in different chemical properties.

    Pentafluorophenylgermane: Contains only one pentafluorophenyl group, leading to different reactivity.

Uniqueness

Bis(pentafluorophenyl)diphenylgermane is unique due to the presence of both diphenyl and pentafluorophenyl groups, which impart distinct electronic and steric properties. This makes it highly versatile in various chemical reactions and applications, distinguishing it from other similar compounds.

Properties

Molecular Formula

C24H10F10Ge

Molecular Weight

560.9 g/mol

IUPAC Name

bis(2,3,4,5,6-pentafluorophenyl)-diphenylgermane

InChI

InChI=1S/C24H10F10Ge/c25-13-15(27)19(31)23(20(32)16(13)28)35(11-7-3-1-4-8-11,12-9-5-2-6-10-12)24-21(33)17(29)14(26)18(30)22(24)34/h1-10H

InChI Key

SNIFHELONUZNCE-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)[Ge](C2=CC=CC=C2)(C3=C(C(=C(C(=C3F)F)F)F)F)C4=C(C(=C(C(=C4F)F)F)F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.